molecular formula C10H6ClNO3 B1629301 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid CAS No. 887408-09-5

5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B1629301
CAS No.: 887408-09-5
M. Wt: 223.61 g/mol
InChI Key: QYWAKMRGJVKMRO-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a 4-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzoyl chloride with hydroxylamine to form 4-chlorobenzohydroxamic acid, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the phenyl ring or the oxazole ring itself.

Scientific Research Applications

5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can affect the compound’s binding affinity to biological targets. The 4-chlorophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)-1,2-oxazole-4-carboxylic acid
  • 5-(4-Methylphenyl)-1,2-oxazole-4-carboxylic acid
  • 5-(4-Fluorophenyl)-1,2-oxazole-4-carboxylic acid

Uniqueness

5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(4-chlorophenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWAKMRGJVKMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628505
Record name 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887408-09-5
Record name 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-chlorophenyl)-1,2-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid
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5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 5
5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 6
5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid

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